N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of indoline, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Indoline Derivative: Starting with an indoline precursor, the compound can be functionalized at the nitrogen atom to introduce the ethyl linker.
Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed under controlled conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indoline and thiophene moieties, which are known to interact with various biological targets. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its structural features might be optimized to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the indoline and thiophene rings.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(2-(indolin-1-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the thiophene ring, which might reduce its electronic properties.
N-(2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the indoline ring, potentially affecting its biological activity.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring, which could influence its steric and electronic properties.
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of indoline, thiophene, and sulfonamide groups, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDENNKHIXUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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